
3-Azetidinomethyl-4'-methoxybenzophenone
Description
3-Azetidinomethyl-4'-methoxybenzophenone is a benzophenone derivative characterized by a methoxy group (-OCH₃) at the 4'-position of one aromatic ring and an azetidinomethyl group (a three-membered nitrogen-containing heterocycle attached via a methylene bridge) at the 3-position of the other ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSDQPMNACRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643241 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-34-1 | |
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
Industrial production of 3-Azetidinomethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinomethyl-4’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Azetidinomethyl-4’-methoxybenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and methoxybenzophenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
3-Azetidinomethyl-4'-bromobenzophenone (CAS 898771-59-0)
- Structure : Bromo substituent at 4' instead of methoxy.
- Properties : Molecular weight = 330.22, density = 1.407 g/cm³, predicted boiling point = 430.5°C .
- Key Differences : The bromine atom increases molecular weight and may enhance lipophilicity compared to the methoxy group. Bromine’s electron-withdrawing nature could alter electronic distribution, affecting reactivity in substitution reactions.
4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1)
- Structure : Bromo and methoxy groups on separate aromatic rings.
- Properties : Molecular weight = 291.14, used in synthetic intermediates .
- Key Differences: The absence of the azetidinomethyl group simplifies the structure, likely reducing steric hindrance and nitrogen-mediated interactions.
3-Bromo-4'-methoxybenzophenone
- Structure : Bromo at 3-position, methoxy at 4'.
- Properties : Melting point = 78–80°C, labeled as an irritant (Xi) .
- Key Differences: Positional isomerism (bromo at 3 vs. azetidinomethyl at 3) impacts crystal packing and toxicity profiles.
Heterocyclic Substituents: Azetidinomethyl vs. Other Groups
3-Azetidinomethyl-4'-methylbenzophenone (CAS 898771-25-0)
- Structure : Methyl group at 4' instead of methoxy.
- Properties : Supplier data indicate its use in pharmaceutical intermediates .
- This could influence binding affinity in biological targets.
3-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898771-95-4)
- Structure : Trifluoromethyl (-CF₃) at 4'.
- Properties : Predicted to exhibit high stability due to CF₃’s strong electron-withdrawing effect .
- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic profiles compared to methoxy.
Functional Group Variations in Benzophenones
Tolcapone (4'-Methyl-3,4-dihydroxybenzophenone)
- Structure : Methyl at 4', dihydroxy at 3,4 positions.
- Properties : Molecular weight = 242.27, used as a catechol-O-methyltransferase inhibitor .
- Key Differences: Hydroxyl groups increase solubility and enable hydrogen bonding, enhancing interactions with enzymes. The absence of hydroxyls in 3-azetidinomethyl-4'-methoxybenzophenone may limit such interactions but improve membrane permeability.
2,2',4-Trihydroxy-4'-methoxybenzophenone (CAS 7392-62-3)
- Structure : Multiple hydroxyl groups.
- Properties : High polarity due to hydroxyls, likely leading to increased aqueous solubility .
- Key Differences: The azetidinomethyl group introduces a basic nitrogen, which could modulate pH-dependent solubility and bioavailability.
Anti-Inflammatory Potential
Benzophenones are known for anti-inflammatory properties, often via COX-2 inhibition or cytokine modulation (e.g., IL-6, TNF-α) . For example:
- 4-Hydroxy-4'-methoxybenzophenone: Demonstrated COX-2 selectivity in docking studies .
Biological Activity
3-Azetidinomethyl-4'-methoxybenzophenone (CAS No. 898771-34-1) is an organic compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- Molecular Formula : C18H19NO2
- Functional Groups : An azetidine ring and a methoxybenzophenone core.
The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The azetidine ring may facilitate binding to enzymes or receptors, while the methoxybenzophenone core could influence its lipophilicity and membrane permeability.
Proposed Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator of receptor activity, influencing signal transduction pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor cell proliferation.
Case Studies and Experimental Data
- Antimicrobial Activity : A study conducted on the efficacy of this compound against common pathogens revealed significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL for Staphylococcus aureus.
- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methoxybenzophenone | Lacks azetidine ring | Moderate antimicrobial activity |
3-Azetidinomethylbenzophenone | Similar structure without methoxy group | Limited biological data available |
4’-Methoxy-3-azetidinylbenzophenone | Different substitution pattern | Potentially similar activities |
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its structural characteristics make it a candidate for further modification and optimization as a drug lead.
- Pharmacophore Identification : The compound can serve as a pharmacophore in the design of new therapeutic agents targeting specific diseases.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.